Enniatin B3

Description

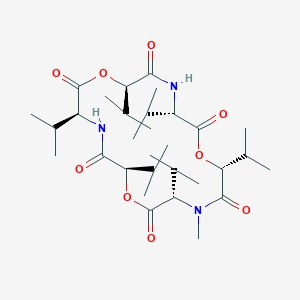

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4-methyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N3O9/c1-14(2)20-29(38)41-23(17(7)8)26(35)33-21(15(3)4)30(39)43-25(19(11)12)28(37)34(13)22(16(5)6)31(40)42-24(18(9)10)27(36)32-20/h14-25H,1-13H3,(H,32,36)(H,33,35)/t20-,21-,22-,23+,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFKZYTWXQBSBH-MAKNZWJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017632 | |

| Record name | Enniatin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864-99-3 | |

| Record name | Enniatin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enniatin B3 Research Landscape

Classification and Chemical Context within Enniatins

Enniatins are a class of cyclic hexadepsipeptides, which are secondary metabolites produced by various species of fungi, most notably from the Fusarium genus. nih.govmdpi.comencyclopedia.pubnih.gov Structurally, they are composed of three N-methyl amino acid residues and three D-α-hydroxyisovaleric acid residues, linked by alternating peptide and ester bonds. nih.govnih.govmdpi.com This unique structure confers upon them ionophoric properties, allowing them to transport cations across biological membranes. nih.gov

Enniatin B3 falls within this family of compounds and is considered one of the minor enniatin analogues. nih.govencyclopedia.pubmdpi.com While enniatins A, A1, B, and B1 are the most frequently detected in food and feed, several other analogues, including B2, B3, and B4, have also been identified. nih.govencyclopedia.pubresearchgate.netnih.gov

This compound Analogues and Structural Diversity

The structural diversity among enniatins arises from the variation in the N-methyl amino acid residues. To date, over 29 different enniatin analogues have been reported. mdpi.comresearchgate.netresearchgate.net

This compound is specifically characterized as N,N'-didemethylenniatin B, a distinction made based on fast atom bombardment mass spectrometry (FAB-MS) evidence. researchgate.net This indicates that this compound differs from Enniatin B by the absence of two methyl groups on its nitrogen atoms. This structural variation is significant as it can influence the biological activity and toxicity of the compound.

The table below outlines some of the key enniatin analogues and their structural features.

| Enniatin Analogue | N-Methyl Amino Acid Composition | Notes |

| Enniatin A | Three N-methyl-L-isoleucine residues | |

| Enniatin A1 | Two N-methyl-L-isoleucine and one N-methyl-L-valine residue | |

| Enniatin B | Three N-methyl-L-valine residues | |

| Enniatin B1 | Two N-methyl-L-valine and one N-methyl-L-isoleucine residue | |

| Enniatin B2 | N-demethylenniatin B | First account of N-demethylenniatins produced by fungi. researchgate.net |

| This compound | N,N'-didemethylenniatin B | Tentatively assigned structure based on FAB-MS. researchgate.net |

| Enniatin B4 | Isomer of Enniatin B1 containing an N-methylleucine moiety |

Relationship to Other Cyclodepsipeptides

Enniatins, including this compound, belong to the broader class of cyclodepsipeptides, which are cyclic compounds containing both amino acid and hydroxy acid residues. nih.govnih.gov This class also includes other mycotoxins such as beauvericin (B1667859) and beauvenniatins. semanticscholar.orgnih.govencyclopedia.pub

Beauvericin is structurally similar to the enniatins, also being a cyclic hexadepsipeptide. researchgate.net Beauvenniatins possess hybrid structures that fall between the aliphatic nature of enniatins and the aromatic characteristics of beauvericin. semanticscholar.orgnih.govencyclopedia.pub These compounds share ionophoric properties with the enniatins, enabling them to disrupt cellular ionic homeostasis. researchgate.netsemanticscholar.orgnih.gov The co-occurrence of these various cyclodepsipeptides in contaminated commodities is a significant area of research. researchgate.net

Historical Perspectives in this compound Research

The study of enniatins dates back to 1947 with the discovery of enniatin A. nih.gov However, research into the minor analogues like this compound is more recent. The identification of Enniatins B2 and B3 as the first N-demethylenniatins produced by fungi marked a notable point in understanding the biosynthetic diversity of these compounds. researchgate.net These findings were a result of examining various strains of Fusarium acuminatum and Fusarium compactum. researchgate.net

Significance as an Emerging Mycotoxin in Research Contexts

Enniatins are increasingly recognized as "emerging mycotoxins" due to their widespread presence in food and feed and their potential toxic effects. nih.govmdpi.comresearchgate.netwur.nl The European Food Safety Authority (EFSA) has highlighted the need for more data on their occurrence and toxicity. researchgate.netunit.no While the major enniatins have been the primary focus, the biological activities of minor analogues like this compound are also of interest. researchgate.net

Enniatins exhibit a range of biological activities, including antibacterial, antifungal, insecticidal, and cytotoxic properties. nih.govmdpi.comwur.nl Their ionophoric nature is believed to be the primary mechanism behind these effects, as it allows them to disrupt the physiological concentration of cations within cells. nih.gov

Research Gaps in Comprehensive Characterization

Despite the growing body of research, significant gaps remain in the comprehensive characterization of enniatins, particularly the minor analogues like this compound. nih.govwur.nl Key areas where further research is needed include:

Toxicological Data: There is a lack of in-depth toxicological data for many enniatin analogues, which hinders a full risk assessment for human and animal health. unit.nounit.noresearchgate.net

Metabolism and Bioavailability: Understanding how these compounds are absorbed, distributed, metabolized, and excreted is crucial. While some studies have touched upon the metabolism of major enniatins, specific data for this compound is limited. nih.gov

Synergistic Effects: Mycotoxins often occur as mixtures in contaminated products. Research into the synergistic or additive toxic effects of this compound with other mycotoxins is an important and under-explored area. nih.gov

Analytical Methods: While methods for detecting the major enniatins are established, the development and validation of sensitive and specific analytical methods for quantifying minor analogues like this compound in various matrices are ongoing necessities.

Enniatin B3 Biosynthesis and Production Methodologies

Fungal Producers of Enniatin B3

This compound, along with other enniatin analogues, is primarily produced by fungi belonging to the genus Fusarium. mdpi.comencyclopedia.pub However, species from other genera such as Alternaria, Halosarpheia, and Verticillium have also been identified as producers. mdpi.comencyclopedia.pub

Taxonomy and Ecology of this compound-Producing Fungi

The most prominent producers of enniatins are members of the Fusarium genus, which includes over 90 described species. mdpi.comencyclopedia.pub These fungi are widespread in various ecological zones and are known pathogens of a wide range of plants, particularly cereals like wheat, barley, and maize. ingentaconnect.comnih.govagriculturejournals.cz They can act as primary pathogens causing diseases or as secondary invaders colonizing plant tissues already compromised by other agents. agriculturejournals.cz

Fusarium avenaceum is a notable producer of this compound and is frequently isolated from various agricultural crops. mdpi.comacs.org It is considered a generalist pathogen, causing diseases such as Fusarium head blight in cereals and root rot in numerous crop species. nih.gov Other Fusarium species known to produce enniatins include F. acuminatum, F. compactum, F. scirpi, F. oxysporum, F. lateritium, and F. sambucinum. ingentaconnect.comagriculturejournals.czacs.org Enniatin-producing strains have been isolated from diverse environments, including soil, marine algae, and the leaves of various trees. ingentaconnect.com

The following table provides a summary of some this compound-producing fungal species and their ecological niches.

| Fungal Species | Taxonomy | Ecological Niche |

| Fusarium avenaceum | Ascomycota, Sordariomycetes, Hypocreales, Nectriaceae | Pathogen of cereals (wheat, barley, oats), potatoes, and peas. nih.govnih.govmdpi.com |

| Fusarium acuminatum | Ascomycota, Sordariomycetes, Hypocreales, Nectriaceae | Pathogen of cereals, found on wheat and barley grains. mdpi.comnih.gov |

| Fusarium compactum | Ascomycota, Sordariomycetes, Hypocreales, Nectriaceae | Found in soil and on plant debris. |

| Verticillium hemipterigenum | Ascomycota, Sordariomycetes, Glomerellales, Plectosphaerellaceae | Entomopathogenic fungus. jst.go.jp |

Strain Variation and this compound Production Capacity

Significant variation in the production of enniatins, including this compound, exists among different strains of the same fungal species. mdpi.com This variability is influenced by genetic factors and environmental conditions. For instance, two different isolates of F. acuminatum showed a more than two-fold difference in total enniatin production under the same laboratory conditions. mdpi.com One isolate produced 3089 µg/g of mycelial biomass, while the other produced 1390 µg/g. mdpi.com This highlights the importance of strain selection for maximizing enniatin production in research and potential biotechnological applications.

Biosynthetic Pathway Elucidation of this compound

The biosynthesis of enniatins is a complex process catalyzed by a large multifunctional enzyme.

Gene Clusters and Enzymatic Machinery (e.g., esyn1 gene)

The key enzyme responsible for enniatin biosynthesis is the enniatin synthetase (ESyn), encoded by the esyn1 gene. nih.govmdpi.com This enzyme is a non-ribosomal peptide synthetase (NRPS), a class of enzymes that synthesize peptides without the direct involvement of ribosomes. udc.es The esyn1 gene has been identified and characterized in several Fusarium species, and its presence is a key indicator of a strain's potential to produce enniatins. mdpi.comresearchgate.net

Enniatin synthetase is a large, multidomain enzyme with a molecular mass of approximately 347 kDa. ingentaconnect.comudc.es It contains specific domains for substrate activation, modification (N-methylation), and condensation. researchgate.net The enzyme functions by activating and linking alternating units of D-2-hydroxyisovaleric acid and N-methyl-L-amino acids to form the cyclic hexadepsipeptide structure of enniatins. udc.es The low substrate specificity of the enniatin synthetase for the L-amino acid allows for the incorporation of different amino acids, leading to the diversity of enniatin analogues. nih.gov

Precursor Incorporation and Metabolic Flux

The biosynthesis of this compound requires specific precursor molecules. These include the branched-chain amino acid L-valine, D-2-hydroxyisovaleric acid (D-Hiv), and a methyl group donor, S-adenosylmethionine (SAM). ingentaconnect.comnih.gov The L-valine is N-methylated during the synthesis process. researchgate.net

The metabolic flux, or the rate of turnover of these precursors through the biosynthetic pathway, is a critical factor determining the final yield of this compound. The availability of these precursors within the fungal cell directly impacts the efficiency of the enniatin synthetase and, consequently, the amount of enniatin produced.

Strategies for Enhanced this compound Production in Research

Several strategies have been explored to increase the production of enniatins for research purposes. These approaches focus on optimizing fermentation conditions and employing metabolic engineering techniques.

One common strategy is the optimization of the culture medium. Studies have shown that the choice of media can significantly influence enniatin yields. For example, solid-phase fermentation of Fusarium tricinctum on white beans resulted in a high accumulation of enniatins, reaching up to 1,365 mg per liter of growth medium after 18 days. nih.gov Similarly, for Verticillium hemipterigenum, fermentation in a yeast extract sucrose (B13894) medium was found to be highly efficient for enniatin production. jst.go.jp

Another approach involves precursor feeding, where the culture medium is supplemented with the building blocks of enniatins, such as specific amino acids. ingentaconnect.com This can help to overcome limitations in the natural supply of these precursors within the fungus.

Metabolic engineering offers more targeted strategies. Overexpression of the esyn1 gene, which codes for the enniatin synthetase, has been shown to increase enniatin production in Fusarium avenaceum. nih.gov Conversely, disruption of the esyn1 gene completely abolishes enniatin production, confirming its essential role in the biosynthetic pathway. nih.govnih.gov These genetic manipulation techniques provide powerful tools for studying the function of enniatins and for potentially developing high-yield production systems.

The following table summarizes some of the key strategies for enhancing enniatin production.

| Strategy | Description | Example |

| Media Optimization | Selecting or modifying the growth medium to maximize yield. | Solid-phase fermentation of F. tricinctum on white beans yielded 1,365 mg/L of total enniatins. nih.gov |

| Precursor Feeding | Supplementing the culture with biosynthetic precursors. | Adding specific amino acids to the fermentation broth. ingentaconnect.com |

| Genetic Engineering | Modifying the fungal genome to enhance production pathways. | Overexpression of the esyn1 gene in F. avenaceum leads to increased enniatin production. nih.gov |

Fermentation Optimization Techniques (e.g., solid-phase, liquid culture)

The production of enniatins by Fusarium species can be significantly influenced by the fermentation method and conditions. Both solid-phase and liquid culture techniques have been explored to enhance the yield of these compounds.

Solid-Phase Fermentation:

Solid-phase fermentation has shown considerable promise for high-yield enniatin production. A study focusing on Fusarium tricinctum demonstrated that the choice of solid medium is a critical factor. znaturforsch.com Among seven different solid media tested, white beans (Phaseolus vulgaris) proved to be the most effective, yielding a total enniatin concentration of 1,113 mg/L after 10 days of cultivation. znaturforsch.com Further optimization of the fermentation duration on white beans revealed that the peak production of total enniatins reached 1,365 mg/L after 18 days. znaturforsch.comznaturforsch.com Soybeans were the second most effective medium, resulting in a total enniatin concentration of 541 mg/L. znaturforsch.com

Liquid Culture (Submerged Fermentation):

In contrast to solid-phase fermentation, liquid culture methods for F. tricinctum have generally resulted in lower yields of enniatins. znaturforsch.com Static liquid cultures in a modified Wickerham medium produced a total enniatin concentration of 63 mg/L after 24 days. znaturforsch.com When the liquid cultures were shaken, the yield decreased significantly to 9.1 mg/L after 7 days. znaturforsch.com This suggests that for F. tricinctum, solid-state conditions are more conducive to enniatin biosynthesis. However, other Fusarium species have been successfully cultivated in liquid media for enniatin production. For instance, Fusarium tricinctum grown in a potato dextrose broth (PDB) liquid culture has been used for the purification of enniatin B. researchgate.net

The following table summarizes the findings from a study on optimizing enniatin production by F. tricinctum using different media. znaturforsch.com

| Fermentation Medium | Type | Total Enniatin Yield (mg/L) |

| White Beans | Solid | 1,113 |

| Soybeans | Solid | 541 |

| Modified Wickerham Medium | Liquid (Static) | 63 |

| Modified Wickerham Medium | Liquid (Shaking) | 9.1 |

Table 1. Comparison of total enniatin production by Fusarium tricinctum in various fermentation media.

Metabolic Engineering Approaches

Metabolic engineering offers a targeted approach to enhance the production of desired secondary metabolites like enniatins. This involves the rational modification of microbial metabolism to increase the precursor supply and the efficiency of the biosynthetic pathway. While specific metabolic engineering strategies for boosting this compound production are not extensively detailed in the provided context, general principles applied to other microbial systems can be inferred.

For example, in the production of β-nicotinamide mononucleotide (NMN) in Escherichia coli, strategies included enhancing the supply of precursors like phosphoribosyl pyrophosphate (PRPP) and ATP, screening for highly active key enzymes, and improving substrate transport into the cells. nih.gov Similar approaches could be applied to enniatin production by overexpressing genes in the enniatin biosynthetic cluster or by engineering precursor pathways to increase the availability of the constituent N-methyl amino acids and hydroxy acids. The manipulation of non-ribosomal peptide synthesis (NRPS) assembly lines, such as the enniatin synthetase, is a key area of focus. tu-berlin.de The goal is to redesign and redirect the biosynthetic capabilities of the fungus to favor the production of specific enniatin analogs or to generate novel derivatives. tu-berlin.de

Synthetic Biology and Heterologous Expression Systems

Synthetic biology and the use of heterologous expression systems represent advanced strategies for producing complex natural products like enniatins. These approaches can overcome limitations associated with the native producer, such as slow growth, complex regulation, and the production of a mixture of related compounds. researchgate.nettu-berlin.de

Heterologous Expression:

The expression of the enniatin synthetase gene in a more tractable host organism, such as Escherichia coli or yeast, could streamline production and facilitate pathway engineering. tu-berlin.demdpi.com This has been successfully demonstrated for other complex molecules, like certain antibiotics, where heterologous expression in E. coli has enabled the generation of new peptide variants. tu-berlin.de The development of robust prokaryotic expression systems is a major focus, as they can be more cost-effective than eukaryotic systems. mdpi.com

Synthetic Biology:

Synthetic biology tools allow for the design and construction of novel enzyme variants and biosynthetic pathways. tu-berlin.de For enniatins, this could involve a "plug-and-play" approach with the modules of the enniatin synthetase. By exchanging domains within the non-ribosomal peptide synthetase (NRPS) enzyme, it may be possible to generate new structural diversity in the resulting enniatin molecules. tu-berlin.de Furthermore, recent advances in synthetic biology allow for the heterologous expression of proteins in a variety of systems, including prokaryotic organisms, yeasts, plants, and insects, which could be harnessed to optimize the production of specific enniatins. rsc.orgnih.gov

Biological Activities of Enniatin B3: Mechanistic Insights

Antifungal Activities of Enniatin B3

This compound demonstrates notable antifungal properties against a range of fungal pathogens, playing a role in the complex interactions between different microbial species. frontiersin.orgcapes.gov.br Its activity is often considered in the context of other enniatins and mycotoxins, with which it can have synergistic effects. frontiersin.org

Spectrum of Activity Against Fungal Pathogens (e.g., Botrytis cinerea)

This compound has been shown to be effective against several fungal species. frontiersin.orgresearchgate.netresearchgate.net One of the key targets of its antifungal action is Botrytis cinerea, the fungus responsible for gray mold disease in a wide variety of plants. researchgate.net Research has demonstrated that this compound, along with other enniatins, can inhibit the spore germination of B. cinerea. researchgate.net The minimum inhibitory concentration (MIC) of a mixture of enniatins including B, B1, B2, and B4 against B. cinerea has been reported to be 75 mg/mL. researchgate.net

Beyond B. cinerea, Enniatin B exhibits antifungal activity against other fungi such as Beauveria bassiana and Trichoderma harzianum. frontiersin.org The antifungal spectrum also includes various species of Aspergillus, Penicillium, and other Fusarium species. capes.gov.brresearchgate.net

Table 1: Antifungal Spectrum of this compound and Related Enniatins

| Fungal Pathogen | Activity of this compound/Related Enniatins | Reference |

| Botrytis cinerea | Inhibition of spore germination | researchgate.net |

| Beauveria bassiana | Antifungal agent | frontiersin.org |

| Trichoderma harzianum | Antifungal agent | frontiersin.org |

| Aspergillus spp. | Antimicrobial activity | researchgate.net |

| Penicillium spp. | Antimicrobial activity | researchgate.net |

| Fusarium spp. | Antimicrobial activity | researchgate.net |

Inhibition of Fungal Growth and Development

The primary mechanism behind the antifungal activity of enniatins is their ionophoric nature. These molecules can create pores in the cell membranes of fungi, disrupting the normal physiological cation levels by increasing permeability. This disturbance in ion homeostasis can lead to the inhibition of crucial cellular processes, ultimately hindering fungal growth and development. Furthermore, enniatins can inhibit enzymes and induce oxidative stress, contributing to their antifungal effects. frontiersin.org While enniatins have been shown to inhibit the growth of various fungi, it is interesting to note that in some cases, Enniatin B did not show a direct inhibitory effect on the growth of certain Fusarium species. researchgate.net

Insecticidal and Nematicidal Activities of this compound

This compound also exhibits significant activity against various insect and nematode pests, highlighting its potential as a biocontrol agent.

Efficacy Against Agricultural Pests (e.g., Aedes aegypti, Meloidogyne javanica)

Research has confirmed the insecticidal activity of Enniatin B against several pests, including the mosquito Aedes aegypti, a vector for numerous diseases. Additionally, it has shown nematicidal effects against the plant-parasitic nematode Meloidogyne javanica. The efficacy of this compound and other enniatins against these pests underscores their potential for agricultural applications.

Table 2: Insecticidal and Nematicidal Efficacy of this compound

| Pest | Type of Activity | Reference |

| Aedes aegypti | Insecticidal | |

| Meloidogyne javanica | Nematicidal | |

| Calliphora erythrocephala (blowfly) | Insecticidal | |

| Choristoneura fumiferana (spruce budworm) | Insecticidal |

Larvicidal and Adulticidal Effects

The insecticidal properties of Enniatin B extend to different life stages of the target pests. Studies have demonstrated its larvicidal effects against mosquito larvae, such as those of Aedes aegypti. This indicates that Enniatin B can disrupt the life cycle of these insects, preventing them from reaching the adult stage. While specific studies focusing solely on the adulticidal effects of this compound are less common, the general insecticidal activity suggests a potential impact on adult insects as well.

Phytotoxicity and Plant-Enniatin B3 Interactions

While showing promise as a biocontrol agent, this compound also exhibits phytotoxic effects, which is a critical consideration for its potential agricultural use. frontiersin.org

Enniatins, including Enniatin B, can cause a range of detrimental effects on plants. When a mixture of enniatins (A, A1, B, and B1) was applied to potato tuber tissue, it resulted in necrotic lesions. frontiersin.org Similarly, Enniatin B, in combination with acetamido-butenolide, caused necrotic lesions on the leaves of knapweed (Centaurea maculosa). frontiersin.org

Furthermore, a combination of Enniatin A and Enniatin B has been shown to lead to decreased leaf and root development, wilting of shoots, necrosis of leaves, and a loss of turgor in plants. frontiersin.org The phytotoxic nature of enniatins is linked to their ability to disrupt plant cell membranes and interfere with essential physiological processes. Early experiments described the inhibition of germination and induction of wilting in plants exposed to enniatins. More recent studies have confirmed that Enniatin B can induce cell death, oxidative stress, and reduce shoot length.

The interaction between this compound and plants is complex. While it can be directly toxic to plant tissues, it has also been suggested that the presence of enniatins might enhance the susceptibility of host plants to other mycotoxins by inhibiting the plant's ability to export toxins. This highlights the multifaceted role of this compound in plant-pathogen interactions.

Effects on Plant Growth and Physiology (e.g., wilting, necrosis)

This compound, as part of the broader family of enniatins produced by Fusarium species, is implicated in phytotoxic effects that manifest as symptoms of plant disease. While research often groups enniatins, the collective evidence points towards their role in inducing physiological stress in plants. Studies have shown that mixtures of enniatins, including B-type analogues, can lead to a decrease in leaf and root development, wilting of shoots, necrosis of leaves, and a general loss of turgor in plants. Enniatins are associated with plant diseases characterized by wilting and necrosis symptoms. The mechanism underlying these effects is linked to their ionophoric properties, which allow them to disrupt cell membranes by facilitating the transport of cations, thereby disturbing the essential physiological ion balance within plant cells. This disruption can lead to cell death and the visible symptoms of necrosis. For instance, enniatins produced by F. avenaceum have been shown to enhance necrosis in potato tubers.

Role in Plant Disease Development and Fungal Virulence (e.g., root rot, head blight)

This compound is produced by pathogenic fungi such as Fusarium avenaceum, a causal agent of significant agricultural diseases like Fusarium head blight (FHB) and root rot. The role of enniatins as virulence factors appears to be host-specific. For example, mutants of F. avenaceum unable to synthesize enniatins showed reduced virulence on potato tubers. However, other studies found that enniatin production did not significantly impact the virulence of F. avenaceum on durum wheat spikes or pea roots, suggesting a more complex and host-dependent role.

Other Investigated Biological Activities in Research (excluding human/clinical applications)

Antibacterial Activities

This compound and its related compounds have been investigated for their antibacterial properties against a range of bacteria. Enniatin B, a closely related analogue, has demonstrated activity against several pathogenic bacteria. Enniatins, in general, show efficacy against Gram-positive strains and Mycobacterium. The antibacterial action is thought to stem from their ionophoric ability to disrupt the bacterial cell membrane's integrity by creating pores that allow for the uncontrolled passage of cations.

Table 1: Antibacterial Activity of Enniatin B

| Bacterial Species | Activity Noted |

|---|---|

| Clostridium perfringens | Inhibited |

| Listeria monocytogenes | Inhibited |

| Mycobacterium paratuberculosis | Inhibited |

| Mycobacterium phlei | Inhibited |

| Salmonella enterica | Inhibited |

| Staphylococcus aureus | Inhibited |

| Yersinia enterocolitica | Inhibited |

| Escherichia coli | Inhibited |

| Enterococcus faecium | Inhibited |

| Shigella dysenteriae | Inhibited |

| Pseudomonas aeruginosa | Inhibited |

This table summarizes the reported antibacterial activity of Enniatin B against various bacterial pathogens based on available research.

In Vitro Cellular Effects (e.g., cytotoxicity in non-human relevant cell lines for mechanistic studies, p53-independent activity)

This compound, along with other enniatins, exhibits significant cytotoxic effects in various non-human cell lines used for mechanistic research. These compounds are known to induce cell death at low micromolar concentrations. The cytotoxicity of enniatins varies depending on the specific analogue and the cell line being tested. For instance, Enniatin B showed an IC₅₀ value of 3.6 µM in the MRC-5 foetal lung fibroblast cell line. In other models, Enniatin B was cytotoxic to H295R adrenal carcinoma cells and primary porcine Leydig cells.

A key aspect of enniatin-induced cytotoxicity is its ability to function independently of the tumor suppressor protein p53. Studies using HCT116 cells with disrupted p53 genes demonstrated that enniatins retain their cytotoxic activity, indicating a p53-independent pathway for inducing cell death. This p53-independent cytotoxicity suggests that enniatins could bypass certain cellular defense mechanisms against apoptosis. The primary mechanism of cytotoxicity is linked to their ionophoric nature, which disrupts mitochondrial function and cellular homeostasis, ultimately leading to cell death.

Table 2: In Vitro Cytotoxicity of Enniatin B

| Cell Line | Assay | IC₅₀ Value (µM) | Exposure Time | Finding |

|---|---|---|---|---|

| MRC-5 (fibroblast-like) | BrdU | 3.6 | Not Specified | Exhibited cytotoxic effects. |

| H295R (adrenocortical carcinoma) | alamarBlue® | Cytotoxic at 100 µM | 48h | Reduced cell viability by 37%. |

| Porcine Leydig cells | alamarBlue® | Cytotoxic at 100 µM | 48h | Reduced cell viability by 20%. |

| Balb 3T3 (mouse embryo fibroblast) | Not Specified | 11 to 45 | Not Specified | Induced apoptotic cell death. |

| RAW 267.4 (murine monocyte) | Not Specified | Not Specified | Not Specified | Induced apoptosis and necrosis. |

Modulation of Cellular Processes (e.g., cell cycle arrest, apoptosis, necrosis in research models)

This compound and its analogues modulate fundamental cellular processes, including the cell cycle, apoptosis, and necrosis in various research models. The induction of cell death is a hallmark of enniatin activity, occurring through either apoptotic or necrotic pathways, often depending on the concentration and cell type.

Enniatin B can induce cell cycle disruption. For example, in H295R cells, exposure to Enniatin B led to a reduction in cells in the G0/G1 phase and an increased proportion of cells in the S phase. In other models, such as Caco-2 cells, Enniatin B caused cell cycle arrest in the G2/M phase. This disruption of the normal cell cycle progression is a critical step leading to cell death cascades.

Apoptosis, or programmed cell death, is frequently observed following enniatin exposure. This process is often characterized by nuclear fragmentation and the formation of apoptotic bodies. In H295R cells, Enniatin B significantly increased the percentage of apoptotic cells. Similarly, apoptosis has been documented in murine macrophage models (RAW 267.4) and hepatoma cells (H4IIE).

In addition to apoptosis, enniatins can also induce necrosis. In some cell lines, such as Caco-2, Enniatin B exposure led to a dose-dependent increase in necrotic cells, suggesting that at higher concentrations or in certain cell types, this may be the predominant form of cell death. The induction of necrosis is often linked to severe cellular damage, such as lysosomal membrane permeabilization.

Molecular and Cellular Mechanisms of Enniatin B3 Action

Ionophoric Properties and Cation Transport Mechanisms

The principal mechanism underlying the toxicity of enniatins, including Enniatin B3, is their ionophoric activity. This property enables them to facilitate the transport of cations across biological membranes, thereby disturbing the physiological ion gradients essential for normal cellular function.

Due to its lipophilic exterior, this compound readily incorporates into the lipid bilayers of cellular membranes. This interaction can lead to the formation of cation-selective pores or channels. It is proposed that enniatin molecules can stack, creating sandwich-like complexes that form passive channels through the membrane. This process increases the permeability of the membrane to various cations. The ability of this compound to form these channels is a key factor in its cytotoxic effects.

This compound demonstrates selectivity in the transport of cations, with a particular efficiency for potassium ions (K+). Studies have shown that enniatins can form complexes with both monovalent and divalent cations, including sodium (Na+), potassium (K+), and calcium (Ca2+), and transport them across membranes. The transport mechanism is believed to be a mobile carrier model, where the enniatin molecule encapsulates the cation, diffuses across the lipid bilayer, and releases the cation on the other side. Research on isolated rat liver mitochondria revealed that the mitochondrial effects of enniatins are strongly linked to their K+ ionophoric activity, as the effects were most prominent in potassium-containing media and diminished when K+ was replaced by Na+. This selective increase in K+ permeability disrupts the electrochemical gradients vital for cellular processes.

Interaction with Biological Membranes and Cation-Selective Channel Formation

Disruption of Cellular Homeostasis

The ionophoric action of this compound directly leads to the disruption of cellular homeostasis, initiating a series of detrimental events within the cell.

Mitochondria are primary targets of this compound's toxicity. The influx of cations, particularly K+, into the mitochondrial matrix, facilitated by this compound, leads to mitochondrial swelling, the depletion of the mitochondrial transmembrane potential, and the uncoupling of oxidative phosphorylation. This disruption of the mitochondrial membrane potential is a critical event that impairs the organelle's ability to produce ATP, the cell's primary energy currency. The resulting ATP depletion compromises numerous energy-dependent cellular processes, ultimately contributing to cell death. Studies on isolated rat liver mitochondria have demonstrated that submicromolar concentrations of enniatins can induce these effects.

The mitochondrial dysfunction induced by this compound is also associated with an increase in the production of reactive oxygen species (ROS). While the precise mechanisms are still under investigation, it is understood that the disruption of the electron transport chain during oxidative phosphorylation can lead to the leakage of electrons and their subsequent reaction with molecular oxygen to form superoxide (B77818) radicals and other ROS. The generation of ROS has been observed in various cell lines, including Caco-2 cells, following exposure to Enniatin B. However, some studies suggest that ROS production may be a secondary effect rather than the initial trigger of toxicity.

This compound also disrupts intracellular calcium (Ca2+) homeostasis. As an ionophore, it can facilitate the transport of Ca2+ across cellular and organellar membranes, leading to an increase in cytosolic Ca2+ concentration. Mitochondria play a crucial role in buffering cytosolic Ca2+, and the enniatin-induced damage to mitochondrial function, including a decreased calcium retention capacity, exacerbates this disruption. Altered Ca2+ signaling can trigger various downstream pathways, including the activation of certain enzymes and the induction of apoptosis. Recent research has highlighted the ability of enniatins to alter calcium homeostasis in neuronal cells, leading to apoptotic cell death.

Reactive Oxygen Species (ROS) Generation

Modulation of Signal Transduction Pathways

This compound has been shown to influence critical signal transduction pathways that govern cell proliferation, survival, and stress responses. Its ability to interfere with these signaling cascades is a key aspect of its cytotoxic activity.

Effects on Protein Kinases and Phosphatases

Protein kinases and phosphatases are crucial regulators of cellular signaling, and their activities are often dysregulated in disease states. Enniatins, including this compound, have been investigated for their effects on these enzymes. Research on enniatins A1, B, and B1 demonstrated that these compounds can decrease the activation of the extracellular regulated protein kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family associated with cell proliferation. Specifically, enniatins A1 and B1, and to a lesser degree enniatin B, were found to reduce the phosphorylation of ERK (p44/p42). However, a broader screening of 24 additional protein kinases involved in signal transduction showed no inhibitory activity by these enniatins, suggesting a degree of specificity in their interactions.

Interaction with Specific Molecular Targets

This compound's biological activities are also mediated by its direct interaction with specific molecular targets within the cell, including enzymes and transporter proteins.

Enzyme Inhibition (e.g., ACAT, Pdr5p)

This compound has been identified as an inhibitor of several enzymes. One notable target is Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. Inhibition of ACAT by enniatins could have implications for conditions like atherosclerosis and hypercholesterolemia. Studies have shown that enniatins, including this compound, can inhibit ACAT activity, although with higher IC50 values compared to other inhibitors like beauvericin (B1667859).

Another significant target is the pleiotropic drug resistance protein 5 (Pdr5p) in Saccharomyces cerevisiae, a member of the ATP-binding cassette (ABC) transporter family. Enniatin B has been shown to be a potent and specific inhibitor of Pdr5p, with a competitive mode of inhibition against substrates like FK506. This inhibition is noteworthy as it occurs at non-toxic concentrations and is distinct from its ionophoric activity.

Enzyme Inhibition by Enniatins

| Enzyme | Enniatin(s) Studied | Observed Effect | IC50 Values (μM) | Significance |

|---|---|---|---|---|

| Acyl-CoA: cholesterol acyltransferase (ACAT) | Enniatins | Inhibition | 22 to 110 | Potential role in managing atherosclerosis and hypercholesterolemia. |

| Pleiotropic drug resistance protein 5 (Pdr5p) | Enniatin B | Potent and specific inhibition | Not specified | Inhibition of a major multidrug efflux pump in yeast. |

Interaction with Efflux Pumps and ABC Transporters

Enniatins, including this compound, are known to interact with ATP-binding cassette (ABC) transporters, which are crucial for the efflux of xenobiotics and drugs from cells. This interaction can modulate the cytotoxicity of other compounds and is an area of significant research interest. Enniatins have been shown to interact with several ABC transporters, including P-glycoprotein (ABCB1), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP/ABCG2).

The inhibition of efflux pumps like Pdr5p in yeast and the interaction with mammalian ABC transporters suggest that enniatins could potentially be used to overcome multidrug resistance in therapeutic contexts. For instance, Enniatin B was found to be a more potent inhibitor of FLC efflux by Cdr1 than beauvericin and FK506, with an IC50 of 0.16 μM. Enniatin also selectively inhibited the efflux of the fluorescent substrate Nile Red from cells expressing CaCdr1p and CaMdr1p, but not CaCdr2p.

Interaction of Enniatins with ABC Transporters

| Transporter | Enniatin(s) Studied | Type of Interaction | Functional Consequence |

|---|---|---|---|

| P-glycoprotein (P-gp/ABCB1) | Enniatins | Interaction/Substrate | Modulation of xenobiotic bioavailability. |

| Multidrug Resistance-Associated Protein 2 (MRP2) | Enniatin B1 | Substrate | Efflux from enterocytes. |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Enniatins | Interaction/Substrate | Reduced cytotoxicity in cells with high BCRP expression. |

| Pdr5p (S. cerevisiae) | Enniatin B | Inhibition | Inhibition of multidrug efflux. |

| Cdr1p (C. albicans) | Enniatin | Inhibition | Inhibition of Nile Red and fluconazole (B54011) efflux. |

| Mdr1p (C. albicans) | Enniatin | Inhibition | Inhibition of Nile Red efflux. |

Structure Activity Relationship Studies of Enniatin B3 and Its Analogs

Chemical Modifications and Derivatization Strategies

The chemical modification of enniatin B3 is a key strategy for exploring its therapeutic potential and understanding its mechanism of action. These modifications can be achieved through both synthetic and semi-synthetic methods.

The synthesis of this compound derivatives allows for the creation of novel compounds with potentially enhanced or altered biological activities. Chemical synthesis provides a versatile platform to introduce a wide array of structural modifications that are not accessible through biological pathways. This includes altering the amino acid or hydroxy acid components, modifying the N-methyl groups, or changing the ring size. For instance, the substitution of the N-methyl-L-valine residues with other N-methylated amino acids can significantly impact the compound's biological profile.

Both semi-synthetic and total synthetic approaches are employed in the creation of this compound analogs. Semi-synthesis starts with the naturally occurring this compound molecule and modifies it chemically. This approach is often more straightforward for creating a limited number of derivatives.

Synthesis of this compound Derivatives

Impact of Structural Modifications on Biological Activities

Structural modifications to the this compound molecule can have a profound effect on its biological functions, including its ionophoric properties and specific biological effects.

Enniatins, including B3, are known for their ionophoric properties, meaning they can transport ions across biological membranes. This ability is central to their biological activity. The lipophilic nature of enniatins allows them to embed within the lipid bilayers of cell membranes, where they can form pores that are selective for certain cations. This disrupts the normal physiological ion concentrations within the cell, leading to various cellular dysfunctions.

The structure of the enniatin molecule is directly linked to its ion-carrying capacity. The central cavity of the cyclic structure can bind to cations, and the nature of the amino acid and hydroxy acid residues influences the selectivity and efficiency of this binding. Modifications to the ring's backbone or the side chains of the constituent residues can alter the size and polarity of the central cavity, thereby affecting which ions can be transported and at what rate.

The biological activities of enniatins are diverse, encompassing antibacterial, antifungal, insecticidal, and cytotoxic effects. The relationship between the structure of this compound and its analogs and these specific biological effects is an active area of research.

For example, the cytotoxicity of enniatins is believed to be linked to their ionophoric activity, which can induce apoptosis (programmed cell death) in cancer cells. Studies have shown that even minor changes in the structure, such as the substitution of one amino acid for another, can significantly alter the cytotoxic potency. A study on various enniatins found that their cytotoxicity against human cell lines varied, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.8 µM to 3.6 µM.

The table below summarizes the reported IC50 values for different enniatins in various cell lines, illustrating the impact of structural differences on cytotoxicity.

| Enniatin | Cell Line | Assay | IC50 (µM) |

| Enniatin A | MRC-5 | BrdU | 0.8 |

| Enniatin B | MRC-5 | BrdU | 3.6 |

| Enniatin A | Hep G2 | BrdU | 1.4-4.0 |

| Enniatin B | Hep G2 | BrdU | 1.4-4.0 |

Data sourced from Ivanova et al. (2006)

Correlation Between Structure and Ionophoric Properties

Conformational Analysis and Molecular Dynamics of this compound

The three-dimensional conformation of this compound is a critical determinant of its biological function. Conformational analysis and molecular dynamics simulations are powerful tools used to study the spatial arrangement of the molecule and its flexibility. These studies have revealed that this compound can adopt different conformations in solution, and this conformational flexibility is important for its ability to bind and transport ions. The conformation of the molecule can change upon binding to a cation, adopting a more rigid structure that facilitates its passage through the nonpolar environment of the cell membrane. Understanding these conformational dynamics is essential for designing new enniatin analogs with improved ionophoric properties and enhanced biological activities.

Spectroscopic Studies (e.g., NMR, CD)

Spectroscopic methods are fundamental tools for the detailed structural elucidation of complex natural products like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide invaluable insights into the molecule's three-dimensional structure, conformation, and stereochemistry, which are all pivotal to its biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the precise connectivity and spatial arrangement of atoms. For enniatins, 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are employed to identify the specific amino acid and hydroxy acid residues and to establish their sequence within the cyclic structure. For instance, the structure of Enniatin B4, an isomer of Enniatin B1, was confirmed to contain an N-methylleucine moiety through NMR analysis. Similarly, Enniatin B2 was characterized as N-demethylenniatin B using NMR and other spectral data. The structure of this compound was tentatively identified as N,N¹-didemethylenniatin B based on mass spectrometry evidence, with NMR being a key tool for confirming such structures.

The conformation of enniatins is highly flexible and solvent-dependent. NMR studies have shown that in apolar environments, the polar carbonyl groups point towards the center of the molecule, while in polar solutions, the backbone flattens, and the side chains have more freedom of movement. This conformational adaptability, which can be tracked by changes in NMR chemical shifts, is crucial for the ionophoric activity of enniatins, as it allows them to complex with cations and transport them across cell membranes.

Interactive Table 1: Representative ¹H NMR Chemical Shifts for Enniatin Analogs in CDCl₃ Note: Specific high-resolution NMR data for pure this compound is not widely published. This table presents typical chemical shift ranges for the core protons in related enniatins to illustrate the data obtained from such analyses. The exact values for this compound would depend on its specific N-demethylation pattern.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Description |

| α-H (HyIv) | 4.8 - 5.2 | d | Proton on the α-carbon of the hydroxyisovaleric acid residue |

| α-H (AA) | 4.5 - 5.0 | m | Proton on the α-carbon of the amino acid residue |

| β-H (HyIv/AA) | 2.0 - 2.5 | m | Protons on the β-carbon of the side chains |

| N-CH₃ | 2.8 - 3.2 | s | Protons of the N-methyl group on the amino acid |

| γ/δ-CH₃ | 0.8 - 1.2 | d, t | Protons of the terminal methyl groups on the side chains |

Computational Modeling and Docking Studies

Computational modeling and molecular docking are powerful in silico tools used to predict and analyze the interactions between a ligand, such as this compound, and a biological receptor at the molecular level. These studies complement experimental data by providing a visual and energetic understanding of the structure-activity relationship.

Molecular Docking simulations are used to predict the preferred orientation and binding affinity of a molecule to a specific protein target. This method is instrumental in identifying potential mechanisms of action for mycotoxins. For enniatins, docking studies can help explain how different analogs exhibit varying levels of activity. For example, a comparative analysis of enniatin analogs would involve docking each compound into the active site of a putative enzyme or receptor. The results are typically ranked by a scoring function, which estimates the binding free energy (often in kcal/mol), with more negative values suggesting a more stable interaction.

Structural differences among enniatin analogs, such as the variation in N-methyl-amino acid residues, are responsible for their different bioactivities. Computational models can reveal how these subtle changes affect the binding mode and affinity. For instance, modeling studies on the enniatin synthetase enzyme (ESYN1) have shown a correlation between the enzyme's 3D structure and the type of enniatin it produces.

Molecular Dynamics (MD) Simulations are often used after docking to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the enniatin and the target protein upon binding. This dynamic view is particularly important for flexible molecules like enniatins, whose ability to adapt their shape is central to their function.

Interactive Table 2: Illustrative Molecular Docking Results of Enniatin Analogs Against a Hypothetical Protein Target Note: This table is a representative example to illustrate the data derived from docking studies. The values are hypothetical and serve to demonstrate how SAR is analyzed computationally.

| Compound | Amino Acid Composition | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Enniatin B | 3x N-Me-Val | -8.5 | TYR-88, LEU-152, PHE-210 |

| Enniatin B1 | 2x N-Me-Val, 1x N-Me-Ile | -8.9 | TYR-88, ILE-155, PHE-210 |

| This compound | 1x N-Me-Val, 2x Val (didemethyl) | -7.2 | TYR-88, LEU-152 |

| Enniatin A1 | 1x N-Me-Val, 2x N-Me-Ile | -9.1 | ILE-155, TRP-159, PHE-210 |

This illustrative data suggests that the presence and number of N-methyl groups significantly impact binding affinity. The loss of N-methyl groups in this compound, for example, might reduce hydrophobic interactions and lead to a lower binding energy compared to its fully N-methylated counterpart, Enniatin B. Such computational analyses are critical for guiding the synthesis of new analogs with potentially enhanced or more selective activity.

Advanced Analytical Methodologies for Enniatin B3 Detection and Quantification

Chromatographic Techniques for Enniatin B3 Analysis

Chromatography is the cornerstone of this compound analysis, enabling its separation from other co-occurring mycotoxins and matrix components. High-performance liquid chromatography and gas chromatography are the two principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), is the most widely used technique for the determination of this compound and other related mycotoxins. Ultra-high-performance liquid chromatography (UHPLC), a more advanced version of HPLC, utilizes columns with sub-2 µm particles, leading to faster analysis times and improved resolution.

A common approach involves extracting the mycotoxins from the sample matrix using an acidified acetonitrile/water mixture. The resulting extract can then be diluted and directly injected into the UHPLC-MS/MS system. This "dilute and shoot" method is favored for its simplicity and high throughput. The chromatographic separation is typically achieved using a reversed-phase column with a gradient elution program. For instance, a method might start with a mobile phase of methanol (B129727)/water and gradually increase the methanol concentration to elute the lipophilic enniatins. The use of acidic aqueous mobile phases, often containing ammonium (B1175870) formate, in combination with methanol as the organic phase, is employed to optimize the ionization of the mycotoxins for subsequent mass spectrometric detection.

Several studies have developed and validated multi-target UHPLC-MS/MS methods capable of simultaneously quantifying a large number of mycotoxins, including this compound, in various food and feed matrices. These methods have demonstrated excellent performance characteristics, with low limits of quantification (LOQ). For example, one study reported an LOQ for this compound as low as 0.04 μg/kg in peanuts.

Interactive Table: HPLC-Based Method Parameters for Enniatin Analysis

| Parameter | Details | Reference |

| Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | |

| Extraction Solvent | Acetonitrile/water/acetic acid (79:20:1, v/v/v) | |

| Sample Preparation | Dilute and shoot | |

| Chromatographic Column | Reversed-phase with sub-2 µm particles | |

| Mobile Phase | Gradient elution with methanol and acidified water | |

| Detection | Tandem Mass Spectrometry (MS/MS) | |

| LOQ for this compound | 0.04 µg/kg (in peanuts) |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While less common than LC-based methods for enniatin analysis due to the low volatility of these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. This technique often requires a derivatization step to increase the volatility of the mycotoxins for successful analysis. GC-MS/MS methods have been developed for the determination of various mycotoxins, including some trichothecenes that may co-occur with enniatins. Although specific applications focusing solely on this compound are less documented, the principles of GC-MS could be adapted. The analytical method for other mycotoxins has shown good linearity and sensitivity, with limits of quantification in the ng/g range.

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the detection and structural characterization of this compound, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful platform for mycotoxin analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound in complex matrices. This technique offers high selectivity through multiple reaction monitoring (MRM) mode, which minimizes matrix interference and enhances the reliability of the results. In MRM, the precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process ensures a high degree of certainty in the identification and quantification of the target analyte.

Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple mycotoxins, including this compound, in a wide array of food and feed commodities such as nuts, cereals, and animal-derived products. These methods are capable of achieving very low limits of detection (LOD) and quantification (LOQ). For example, a multi-target UHPLC-MS/MS method reported an LOQ for this compound of 0.04 μg kg−1 in peanuts. The development of these multi-analyte methods allows for increased sample throughput compared to single-analyte methods.

Interactive Table: LC-MS/MS Parameters for this compound Analysis

| Parameter | Details | Reference |

| Ionization Technique | Electrospray Ionization (ESI) | |

| MS Analyzer | Triple Quadrupole (QqQ) | |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | |

| Precursor Ion | [M+NH4]+ | |

| Product Ions | Specific fragments for quantification and confirmation | |

| LOQ Range | 0.04 µg/kg to 10 µg/kg depending on matrix and method |

High-Resolution Mass Spectrometry for Metabolomics Studies (e.g., degradation products)

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, has emerged as a powerful tool for metabolomics studies, including the identification of this compound degradation products. Unlike tandem mass spectrometry which targets specific analytes, HRMS allows for the acquisition of full-scan accurate mass data, enabling the untargeted screening of a wide range of compounds. This capability is particularly valuable for identifying novel metabolites and degradation products without the need for reference standards.

One study utilized Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to investigate the biodegradation of Enniatin B. The researchers were able to identify three potential degradation products, which were formed through the cleavage of the ester group in the Enniatin B molecule. Another key advantage of HRMS is the ability to perform retrospective data analysis, where previously acquired data can be re-interrogated to search for new compounds of interest. This is highly beneficial in the context of emerging mycotoxins and their metabolites.

Immunoassays and Biosensors for this compound Monitoring in Research

While chromatographic and mass spectrometric methods are the primary tools for the confirmatory analysis of this compound, immunoassays and biosensors offer rapid and high-throughput screening capabilities, which are particularly useful in research settings.

Enzyme-linked immunosorbent assays (ELISAs) are a common type of immunoassay used for mycotoxin detection. These assays are based on the specific binding of an antibody to the target mycotoxin. Although the development of specific antibodies for this compound is a prerequisite, once established, these assays can provide a cost-effective and rapid means of screening a large number of samples.

Biosensors represent another promising area for the rapid detection of mycotoxins. These devices integrate a biological recognition element (e.g., an antibody, aptamer, or enzyme) with a transducer to generate a measurable signal upon binding to the target analyte. While the development of biosensors for this compound is still an active area of research, they hold the potential for on-site and real-time monitoring. It is important to note that while immunoassays and biosensors are excellent for screening, positive results should typically be confirmed by a more robust technique like LC-MS/MS.

Sample Preparation Strategies for Diverse Matrices (e.g., fungal cultures, plant tissues)

The accurate detection and quantification of this compound in various matrices, such as fungal cultures and plant tissues, are critically dependent on the efficacy of sample preparation. This initial step is paramount for extracting the analyte of interest, removing interfering compounds, and concentrating the sample to a level suitable for instrumental analysis. The choice of a specific sample preparation strategy is dictated by the physicochemical properties of this compound, the complexity of the sample matrix, and the analytical technique to be employed.

Extraction from Fungal Cultures

Fungal cultures represent a primary source for the isolation and study of this compound. The extraction process from these matrices typically involves the use of organic solvents to efficiently solubilize the lipophilic this compound from the fungal mycelia and the culture medium.

Commonly employed extraction solvents include methanol, acetonitrile, and dichloromethane. For instance, dried mycelia from Fusarium avenaceum cultures have been successfully extracted with dichloromethane, followed by a partitioning step between hexane (B92381) and a methanol/water mixture to separate lipids. Another approach involves extracting solid cultures of Fusarium tricinctum with a mixture of water and methanol (50/50 v/v) containing 0.5% NaCl, homogenized using an Ultraturrax. The selection of the solvent system is crucial and often optimized to maximize the recovery of this compound while minimizing the co-extraction of interfering substances. The hydrophilic and hydrophobic nature of enniatins allows for their extraction using a range of solvents from polar, like methanol, to non-polar, like chloroform.

Solid-phase fermentation of Fusarium tricinctum on substrates like white beans has also been explored to optimize enniatin production. In such cases, the entire solid culture is typically extracted to recover the produced mycotoxins.

Extraction from Plant Tissues

The analysis of this compound in plant tissues is essential for assessing food and feed contamination. Plant matrices are inherently complex, containing a wide array of compounds such as pigments, lipids, and carbohydrates that can interfere with the analysis. Therefore, sample preparation for plant tissues often requires more extensive cleanup steps compared to fungal cultures.

A widely adopted technique for mycotoxin analysis in complex matrices, including plant tissues, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach typically involves an initial extraction with an acidified acetonitrile/water mixture, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. A subsequent dispersive solid-phase extraction (dSPE) cleanup step with sorbents such as primary-secondary amine (PSA) and C18 is often employed to remove interfering matrix components. The QuEChERS method has proven effective for the simultaneous quantification of multiple mycotoxins, including enniatins, in various cereals like wheat, corn, and rice.

For specific plant-derived products, tailored extraction protocols are developed. For example, a multi-target method for analyzing 191 fungal metabolites in nuts, including almonds, hazelnuts, peanuts, and pistachios, utilized an extraction with an acidified acetonitrile-water mixture, followed by direct injection of the diluted raw extract into the UHPLC-MS/MS system. This "dilute and shoot" approach, while simpler, relies heavily on the selectivity and sensitivity of the analytical instrument to overcome matrix effects.

Solid-Phase Extraction (SPE) as a Cleanup Technique

Solid-phase extraction (SPE) is a cornerstone of sample preparation for this compound analysis, serving as a versatile tool for both cleanup and pre-concentration. Following an initial liquid extraction, the crude extract is passed through an SPE cartridge containing a specific sorbent.

The choice of sorbent is critical and depends on the properties of the analyte and the matrix components to be removed. For the analysis of beauvericin (B1667859) and enniatins in rice and wheat flour, an Oasis Prime HLB solid-phase extraction column was used for purification after extraction with acetonitrile-water. This type of polymer-based sorbent is effective in retaining a broad range of compounds, including enniatins, while allowing for the removal of more polar interferences.

In some protocols, SPE is used in a "pass-through" mode, where the analytes of interest are not retained by the sorbent, but the interfering compounds are. This is particularly useful for removing fats and phospholipids.

The following table summarizes various sample preparation strategies for this compound from different matrices:

| Matrix | Extraction Method | Cleanup Method | Key Findings | Reference(s) |

| Fungal Cultures (Fusarium avenaceum) | Dichloromethane extraction | Liquid-liquid partitioning (hexane and methanol/water) | Effective for isolating enniatins from fungal mycelia. | |

| Fungal Cultures (Fusarium tricinctum) | Water/methanol (50/50 v/v) with 0.5% NaCl, homogenization | Not specified in detail | Suitable for solid cultures. | |

| Cereals (Wheat, Corn, Rice) | Acetonitrile/water (80:20, v/v) with 0.1% formic acid | QuEChERS (magnesium sulfate, sodium chloride, sodium citrate) | Rapid, simple, and economical method for multi-mycotoxin analysis. Good linearity, precision, and recoveries were achieved. | |

| Rice and Wheat Flour | Acetonitrile-water | Solid-Phase Extraction (Oasis Prime HLB) | Quick, easy, accurate, and sensitive method with good recoveries (96.4%-109.2%). | |

| Nuts (Almonds, Hazelnuts, Peanuts, Pistachios) | Acidified acetonitrile-water mixture | Dilute and Shoot | High-throughput method for a large number of fungal metabolites. Lower limits of quantification for this compound were as low as 0.04 µg/kg in peanuts. | |

| Mouse Tissues | Acetonitrile | Centrifugation | Acetonitrile showed the highest extraction recoveries compared to other organic solvents. |

Ecological Significance and Environmental Fate of Enniatin B3

Role in Fungal Virulence and Plant Pathogenesis

Enniatin B3, along with other enniatins, is considered a mycotoxin produced by several Fusarium species, which are significant plant pathogens. While the role of some mycotoxins like deoxynivalenol (B1670258) (DON) as a virulence factor is well-established, the specific contribution of enniatins, including this compound, to fungal pathogenicity is more complex and appears to be host-specific.

Research has shown that enniatins can induce a range of phytotoxic effects, including the inhibition of germination, induction of wilting, cell death, and oxidative stress in plants. A mixture of enniatins has been observed to cause necrotic lesions in potato tuber tissue. Specifically, enniatin production by Fusarium avenaceum has been linked to increased necrotic lesion size on potato tubers, suggesting a role in virulence on this particular host. However, the same studies found that the ability of F. avenaceum to produce enniatins did not significantly alter disease symptoms or virulence on pea roots or durum wheat spikes. This indicates that while enniatins can cause tissue necrosis when applied externally, they may not be a primary factor in disease development for all host plants.

One study demonstrated that the production of enniatins by F. avenaceum enhanced the initial symptoms of Fusarium head blight and increased fungal biomass in wheat heads, but not in the roots or stem bases. This further supports the idea of a tissue-specific role for enniatins in plant pathogenesis. There is also evidence to suggest that enniatins might act as virulence factors in certain plant pathosystems, although their production doesn't seem to be essential for F. avenaceum to cause disease in all plants.

Interactions within Microbial Communities (e.g., soil microbiome, plant-microbe interactions)

This compound and other enniatins, as secondary metabolites of Fusarium species, are introduced into the soil and plant environments where they can interact with a diverse range of microorganisms. Enniatins possess known antibacterial and antifungal properties, which suggests they can influence the composition and dynamics of microbial communities. For instance, Enniatin B has demonstrated activity against Mycobacterium phlei and M. paratuberculosis, as well as antifungal effects on Beauveria bassiana and Trichoderma harzianum.

The presence of enniatins could potentially alter the balance of the soil microbiome. The application of biochar to soil has been shown to modify the soil microbiome and alleviate negative plant-soil feedback, a phenomenon often linked to the buildup of soil-borne pathogens and their toxins. While not directly studying enniatins, this research highlights the intricate connections between soil amendments, microbial communities, and plant health, which could be influenced by the presence of mycotoxins like this compound.

Furthermore, enniatins may play a role in the complex interactions within pathogen complexes. It's been hypothesized that enniatins produced by F. avenaceum could increase the toxicity and pathogenicity of other co-occurring pathogens. This is supported by in vitro observations where the toxicity of Enniatin B increased when present with other mycotoxins. One proposed mechanism for this is the ability of enniatins to disrupt mitochondrial function, which could impair the plant host's ability to export other toxins. By inhibiting the efflux of other virulence factors, enniatins could indirectly enhance the disease pressure from a combination of pathogens.

Persistence and Degradation in Environmental Matrices (e.g., biodegradation pathways, degradation products)

The persistence of this compound in the environment is a key factor in determining its potential for long-term ecological impact. Information on the specific degradation pathways and products of this compound in environmental matrices like soil and water is an active area of research.

Recent studies have explored the potential for microbial degradation of enniatins. Research has shown that certain bacteria, such as Paenibacillus polymyxa and Bacillus tequilensis, are capable of degrading Enniatin B. In one study, B. tequilensis was able to degrade over 70% of Enniatin B, a figure that was improved to over 81% through optimization of conditions. This suggests that biodegradation is a viable pathway for the removal of Enniatin B from contaminated environments.

The degradation of Enniatin B by B. tequilensis was found to yield three potential degradation products, identified as ester compounds. Importantly, in-planta trials demonstrated that the disease index was significantly reduced when these degradation products were co-inoculated with F. avenaceum, as compared to the co-inoculation of Enniatin B and the pathogen. This indicates that the biodegradation of Enniatin B not only removes the parent toxin but also results in products with lower phytotoxicity.

The ability of certain probiotic bacteria and Saccharomyces cerevisiae strains to degrade Enniatin B has also been demonstrated in vitro, with significant depletion observed after 48 hours of incubation. This highlights the potential for microbial populations in various environments, including the gut of animals, to contribute to the breakdown of this mycotoxin.

Bioaccumulation and Biotransformation in Non-Target Organisms (e.g., fish, poultry, excluding human/clinical)

This compound can enter the food chain through contaminated grain and feed, leading to its bioaccumulation and biotransformation in non-target organisms such as fish and poultry.

Studies in broiler chickens have shown that Enniatin B is readily distributed to tissues. Following oral administration, Enniatin B was detected in various tissues, with the highest concentrations found in the liver and fat. A carry-over rate of 0.1% was determined in the eggs of laying hens fed a diet containing Enniatin B. The levels of Enniatin B in the eggs decreased after the hens were switched to a mycotoxin-free diet.

In fish, several enniatins, with Enniatin B being the most predominant, have been found in the fillet of commercially farmed European sea bass. A study on Atlantic salmon exposed to Enniatin B through their feed investigated its effects on intestinal permeability. While this study focused on toxic effects, it underscores the potential for Enniatin B to be present in aquatic food products.

In Vivo Biotransformation Studies in Research Models

The biotransformation of Enniatin B has been investigated in several animal models, revealing that it undergoes extensive metabolism. In vivo studies have shown that after absorption, Enniatin B is rapidly metabolized, primarily through phase I reactions which include hydroxylation, carboxylation, and N-demethylation.

In broiler chickens, oral administration of Enniatin B resulted in an absolute oral bioavailability of 11%. A study analyzing samples from feeding trials with broilers and laying hens found evidence of extensive in vivo biotransformation of Enniatin B.

A toxicokinetic study in a pig showed rapid absorption of Enniatin B, with a high maximum concentration in plasma occurring shortly after oral application. This suggests that pigs may have a high oral absorption of Enniatin B compared to other enniatins.

Identification of Research-Relevant Metabolites

The biotransformation of Enniatin B leads to the formation of several metabolites, some of which have been identified in various research models. In vitro studies using chicken liver microsomes identified eight metabolites of Enniatin B, including four hydroxylated metabolites (M1-M4), three carboxylated metabolites (M9, M11, and M12), and a novel monohydroxylated metabolite designated as M13. The formation of these metabolites indicates that oxidation is a primary biotransformation pathway in chickens.

In vivo analysis of samples from broiler chickens exposed to Enniatin B confirmed the presence of these metabolites. The metabolite M11 and the novel metabolite M13 were found to be dominant in liver samples. The same metabolites were also detected in serum samples. In egg samples from laying hens, only metabolites M13 and M4 were detected. These findings demonstrate a significant in vivo biotransformation of Enniatin B in poultry, corroborating in vitro data.

The table below summarizes the key metabolites of Enniatin B identified in research models.

| Metabolite | Type | Detected In |

| M1-M4 | Hydroxylated | Chicken liver microsomes (in vitro), Eggs (M4 only) |

| M9, M11, M12 | Carboxylated | Chicken liver microsomes (in vitro) |

| M11 | Carboxylated | Broiler liver and serum (in vivo) |

| M13 | Monohydroxylated | Chicken liver microsomes (in vitro), Broiler liver and serum (in vivo), Eggs (in vivo) |

Future Directions and Emerging Research Avenues for Enniatin B3

Discovery of Novel Enniatin B3 Analogs and Bioactive Derivatives

The discovery of novel analogs and bioactive derivatives of this compound is a significant area of future research. While a number of enniatins have been identified, the full diversity of these compounds in nature is likely yet to be uncovered. Endophytic fungi, in particular, represent a promising and largely untapped source of new enniatin analogs.

Research efforts are increasingly focused on exploring unique ecological niches and employing advanced screening techniques to identify new fungal strains that produce novel enniatin structures. The chemical synthesis and semi-synthesis of this compound derivatives also present a viable pathway to creating compounds with enhanced or novel biological activities. By modifying the core structure of this compound, researchers can systematically investigate structure-activity relationships, potentially leading to the development of more potent and selective therapeutic agents or agrochemicals.

Modern analytical techniques, such as feature-based molecular networking (FBMN) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS), are proving to be powerful tools for the dereplication and identification of known and new enniatin analogs in complex fungal extracts. This approach facilitates the rapid identification of related molecules, accelerating the discovery of novel compounds. For instance, manual curation and fragmentation analysis using these methods have successfully identified this compound in fungal extracts.

Elucidation of Undiscovered Biological Activities and Mechanisms

While this compound is known for a range of biological activities, including insecticidal, antifungal, and cytotoxic effects, there is still much to learn about its full spectrum of bioactivity and the underlying molecular mechanisms. Future research will likely delve deeper into its potential as an anticancer agent, exploring its effects on different cancer cell lines and elucidating the specific pathways through which it induces cell death.